1-Methylthio-3-buten-1-yne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylbut-1-en-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S/c1-3-4-5-6-2/h3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWIEVWZTYIZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC#CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156445 | |
| Record name | 1-Methylthio-3-buten-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-50-7 | |
| Record name | 1-Methylthio-3-buten-1-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013030507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylthio-3-buten-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity Profiles and Mechanistic Pathways of 1 Methylthio 3 Buten 1 Yne
Reactivity of the Buten-1-yne Moiety
The conjugated system of a double and a triple bond in the buten-1-yne portion of 1-Methylthio-3-buten-1-yne is a key determinant of its reactivity, particularly in addition and cycloaddition reactions.
Regioselective and Stereoselective Addition Reactions to the Triple Bond
The triple bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by the electronic influence of the methylthio group and the vinyl group. The sulfur atom can stabilize an adjacent carbocation through resonance, which influences the initial attack of the electrophile.
In the addition of electrophiles, such as hydrogen halides (HX), to unsymmetrical alkynes, the regioselectivity is often dictated by the formation of the more stable carbocation intermediate (Markovnikov's rule). For this compound, the resonance effect of the sulfur atom would favor the formation of a carbocation at the carbon atom adjacent to the sulfur. This directs the nucleophilic attack to that position. The stereochemistry of the addition, whether syn or anti, is dependent on the specific electrophile and the reaction conditions. For instance, hydrohalogenation can proceed through either a syn or anti addition pathway, often resulting in a mixture of stereoisomers.
| Reactant | Conditions | Major Product(s) | Regioselectivity | Stereoselectivity |
|---|---|---|---|---|
| HCl | Inert solvent | 1-Chloro-1-methylthio-1,3-butadiene | Markovnikov | Mixture of E/Z isomers |
| HBr | Inert solvent | 1-Bromo-1-methylthio-1,3-butadiene | Markovnikov | Mixture of E/Z isomers |
| I2 | CH2Cl2 | (E)-1,2-Diiodo-1-methylthio-3-butene | - | Anti-addition |
Cycloaddition Reactions and Their Synthetic Utility
The conjugated enyne system of this compound makes it a versatile substrate for cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures. These reactions are valuable in organic synthesis for the construction of complex molecular frameworks.
Diels-Alder Reaction: The double bond of the butenyne moiety can act as a dienophile in [4+2] cycloaddition reactions with dienes. The stereochemistry of the resulting cyclohexene derivative is controlled by the geometry of the double bond and the nature of the diene.
1,3-Dipolar Cycloaddition: The triple bond is a particularly good dipolarophile for 1,3-dipolar cycloaddition reactions. acs.org For example, reaction with azides leads to the formation of triazoles, while nitrones can yield isoxazolines. These reactions are often highly regioselective and provide a powerful tool for the synthesis of five-membered heterocycles. youtube.comlibretexts.orgchemeo.comnih.gov The synthetic utility of these cycloadditions lies in their ability to introduce complex functionality in a single step. youtube.comma.educore.ac.ukmdpi.com
| Reaction Type | Reactant | Product Type | Synthetic Utility |
|---|---|---|---|
| Diels-Alder [4+2] | Butadiene | Cyclohexene derivative | Formation of six-membered rings |
| 1,3-Dipolar [3+2] | Phenyl azide | Triazole derivative | Synthesis of five-membered nitrogen heterocycles |
| 1,3-Dipolar [3+2] | C-Phenyl-N-methylnitrone | Isoxazoline derivative | Synthesis of five-membered oxygen-nitrogen heterocycles |
Reactivity of the Methylthio Functional Group
The methylthio group introduces a site of nucleophilicity at the sulfur atom and also provides a handle for metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions Involving the Sulfur Center
The sulfur atom in the methylthio group is nucleophilic and can react with electrophiles. For instance, it can be alkylated to form sulfonium salts. However, direct nucleophilic substitution at the sulfur atom of a thioether is generally challenging. More commonly, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which are better leaving groups, thereby facilitating subsequent nucleophilic substitution reactions. While direct S-N2 type reactions at a vinylic sulfur are rare, intramolecular nucleophilic substitution at sp2 carbons of vinyl halides with thiolate moieties has been reported to proceed through an SNVπ mechanism. nih.govchemistrysteps.com
Metal-Catalyzed Cross-Coupling Reactions of the Methylthio Group
The methylthio group can participate in transition metal-catalyzed cross-coupling reactions, serving as a leaving group. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the sulfur substituent.
Kumada Coupling: In the presence of a nickel or palladium catalyst, the methylthio group can be replaced by a Grignard reagent, enabling the formation of a new carbon-carbon bond. This reaction is a powerful tool for the synthesis of substituted alkenes. libretexts.orgnih.govuhmreactiondynamics.orgrsc.orgacsgcipr.org
Sonogashira Coupling: While typically involving halides, analogous couplings with thioalkynes have been developed. A palladium and copper co-catalyzed reaction can couple the thioalkyne with a terminal alkyne, leading to the formation of a dienyne structure. nih.govacs.org
| Coupling Reaction | Catalyst | Coupling Partner | Product Type |
|---|---|---|---|
| Kumada | Ni(dppe)Cl2 | Aryl-MgBr | Aryl-substituted butenyne |
| Sonogashira | Pd(PPh3)4, CuI | Terminal alkyne | Conjugated dienyne |
Radical Processes in this compound Chemistry
This compound can also undergo reactions involving radical intermediates. The presence of both a double and a triple bond provides multiple sites for radical addition.
The addition of thiyl radicals (RS•) to the enyne system is a prominent example of a radical process. The initial addition of the thiyl radical can occur at either the double or the triple bond. The regioselectivity of the initial attack is influenced by the stability of the resulting radical intermediate. Addition to the terminal carbon of the double bond would generate a secondary allylic radical, while addition to the triple bond can lead to a vinyl radical. These radical intermediates can then undergo further reactions, such as hydrogen abstraction or intramolecular cyclization. For instance, the vinyl radical formed from thiyl radical addition to the alkyne can cyclize to form a cyclohexylidene ring system. The thiol-ene reaction, a free-radical mediated process, is a highly efficient method for the formation of thioether linkages.
| Radical Species | Reaction Type | Intermediate | Potential Product(s) |
|---|---|---|---|
| Thiyl radical (RS•) | Addition to double bond | Secondary allylic radical | Thioether |
| Thiyl radical (RS•) | Addition to triple bond | Vinyl radical | Vinyl sulfide, Cyclized products |
| Methylidyne radical (CH) | Addition to triple bond | Cyclic radical adducts | Methylenecyclopropene, Vinylacetylene |
Radical Thiol-Yne Coupling (TYC) Mechanisms
The thiol-yne coupling (TYC) reaction is a powerful and atom-economical method for forming carbon-sulfur bonds and proceeds via a radical-mediated mechanism. mdpi.comwikipedia.org In the context of this compound, this reaction would involve the addition of an external thiol (R-SH) across its alkyne functionality. The process is typically initiated by UV irradiation or a radical initiator. wikipedia.org
The generally accepted mechanism proceeds via a step-growth pathway involving two consecutive additions of a thiyl radical. rsc.orgnih.gov
Initiation : A radical initiator or photolysis generates a thiyl radical (RS•) from a thiol (RSH).
Propagation (First Addition) : The thiyl radical adds to the alkyne of this compound. This addition is typically anti-Markovnikov, yielding a vinyl sulfide radical intermediate. wikipedia.org
Chain Transfer : The vinyl sulfide radical abstracts a hydrogen atom from another thiol molecule, forming the mono-adduct (an alkenyl sulfide) and regenerating a thiyl radical, which continues the chain reaction. nih.gov
Propagation (Second Addition) : A second thiyl radical can then add to the double bond of the newly formed vinyl sulfide.
Chain Transfer : The resulting carbon-centered radical undergoes another hydrogen atom transfer from a thiol to yield the final 1,2-dithioether product and another thiyl radical.
Intermolecular Photocatalytic Chemo-, Stereo-, and Regioselective Thiol-Yne-Ene Coupling Reactions
Visible-light photoredox catalysis has emerged as a mild and sustainable method for initiating thiol-ene and thiol-yne reactions. mdpi.comrsc.orgrsc.org This approach allows for high chemo-, stereo-, and regioselectivity in complex transformations. A notable example is the intermolecular thiol-yne-ene coupling, a one-pot, three-component reaction that constructs both C-S and C-C bonds. nih.govdntb.gov.ua
For a substrate like this compound, this reaction would involve the coupling of an external thiol, the alkyne moiety of the substrate, and a separate alkene (the "ene" component). The mechanism, which avoids common side reactions like hydrogen atom transfer (HAT), proceeds through a unique photoredox cycle with four distinct radical-involving stages. nih.govresearchgate.net
The process is often initiated by a photocatalyst, such as Eosin Y, in combination with a base like DBU. nih.gov The photocatalyst, upon visible light irradiation, generates a thiyl radical from the thiol. mdpi.com This radical then engages in a cascade involving the alkyne and the external ene, leading to densely functionalized products that would be otherwise difficult to synthesize. nih.gov The selectivity of this reaction suppresses the competing HAT pathway, which is a key challenge in three-component radical processes. nih.govresearchgate.net
| Catalyst System | Reaction Type | Key Features |
| Eosin Y / DBU / MeOH | Thiol-Yne-Ene Coupling | Suppresses Hydrogen Atom Transfer (HAT); enables one-pot C-S and C-C bond formation. nih.gov |
| Ru(bpz)₃(PF₆)₂ | Thiol-Ene Hydrothiolation | Visible-light mediated; proceeds via reductive quenching of the catalyst by the thiol; anti-Markovnikov selectivity. organic-chemistry.org |
| Bi₂S₃ nanorods | Thiol-Ene/Yne Click | Heterogeneous catalyst; visible-light driven; high substrate tolerance and catalyst is recyclable. rsc.org |
| 9-mesityl-10-methylacridinum tetrafluoroborate | Thiol-Ene/Yne | Metal-free organic photocatalyst; mild conditions suitable for complex molecules like carbohydrates and peptides. rsc.org |
Hydrogen Atom Abstraction Pathways in Thioether Systems
The methylthio group of this compound contains C-H bonds that can be susceptible to hydrogen atom abstraction (HAA) by radical species. This process is a fundamental step in many radical-mediated reactions, including autoxidation and enzymatic catalysis. nih.govrsc.org
The S-H bond in thiols is significantly weaker than the O-H bond in alcohols (81 kcal/mol vs. 109 kcal/mol), making hydrogen abstraction from the thiol group facile. masterorganicchemistry.com While this compound is a thioether and lacks an S-H bond, the adjacent C-H bonds on the methyl group can still undergo abstraction. Radical SAM (S-adenosyl-l-methionine) enzymes, for instance, are known to abstract hydrogen atoms from unreactive carbon centers to initiate the formation of C-S bonds in various biomolecules. nih.gov
Kinetic studies on hydrogen abstraction from alkyl sulfides by carbon-centered radicals show that the reaction rates are influenced by temperature and the nature of the abstracting radical. rsc.orgresearchgate.net The resulting carbon-centered radical on the thioether can then participate in subsequent reactions, such as addition to unsaturated systems or coupling with other radicals. The presence of the sulfur atom can stabilize the adjacent radical through resonance, influencing the regioselectivity of the abstraction.
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The conjugated enyne system of this compound makes it a potential candidate for such transformations, including Alder-Ene reactions and thermal cyclizations.
Alder-Ene Reactions of Related Silylallenes and Butenynes
The Alder-Ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a π-bonded molecule (the "enophile"). organic-chemistry.orgwikipedia.org The reaction results in the formation of a new σ-bond, a shift of the double bond, and a 1,5-hydrogen transfer. jk-sci.comchemistry-reaction.com Due to a high activation energy, these reactions often require elevated temperatures or Lewis acid catalysis. organic-chemistry.orgthieme-connect.de
In the context of this compound, the butene moiety can act as the "ene" component. Studies on related systems, such as silylallenes and other butenynes, have demonstrated their participation in intramolecular Alder-Ene reactions with arynes (which act as potent enophiles). nsf.gov The selectivity of these reactions is highly dependent on the substitution pattern of the ene donor. nsf.govbohrium.com For example, in allene-tethered arynes, a 1,3-disubstituted allene favors an Alder-Ene reaction at an allenic C-H bond, whereas a 1,1,3-trisubstituted allene prefers reaction at an allylic C-H bond. nsf.gov These findings suggest that the specific substitution and conformation of this compound would critically influence its potential to undergo intramolecular or intermolecular Alder-Ene reactions.
Thermal Cyclizations of Unsaturated Systems
Unsaturated systems like enynes can undergo thermal cyclizations to form new ring structures. The C2-C6 cyclization of enyne-allenes, for instance, has been shown to proceed through a stepwise diradical mechanism rather than a concerted pericyclic pathway. nih.gov This was confirmed by experiments using radical clock reporter groups, which provided evidence for the lifetime of the intermediate diradical. nih.gov
Similarly, thermal cyclizations of nonconjugated ene-yne-nitrile systems have been explored, leading to the formation of cyanofluorenol derivatives. elsevierpure.com These reactions highlight that functional groups within the molecule can play a crucial role in directing the mode of cyclization. For this compound, heating could potentially initiate an intramolecular cyclization involving the ene and yne moieties. The reaction pathway (e.g., concerted vs. radical) and the resulting product structure would be influenced by factors such as temperature and the steric and electronic properties conferred by the methylthio group.
Influence of Electronic and Steric Factors on Reaction Selectivity
The outcome and selectivity of reactions involving this compound are governed by a delicate interplay of electronic and steric factors associated with its functional groups.
Electronic Factors : In radical thiol-yne additions, the electrophilicity of the alkyne influences the rate of the initial thiyl radical attack. rsc.org In photocatalytic reactions, the electronic properties of the substrate affect its interaction with the excited photocatalyst. For nucleophilic additions, the polarization of the π-systems is key. The electron-donating nature of the thioether group can influence the electron density of the adjacent alkyne, affecting its reactivity towards both electrophiles and nucleophiles.
Steric Factors : Steric hindrance plays a significant role in determining regioselectivity. In the radical addition of thiols to unsymmetrically substituted butadienes, aromatic thiyl radicals add with high selectivity to the less hindered first carbon atom, while less selective aliphatic thiyl radicals can add to the fourth carbon. researchgate.net In the context of this compound, the methylthio group can sterically hinder one face of the alkyne, potentially directing the approach of incoming reagents and influencing the stereochemistry of the product. Similarly, in Alder-Ene reactions, the steric bulk of substituents can dictate the preferred reaction pathway between competing transition states. nih.gov
The stereochemistry of the products, particularly in thiol-yne additions, can be controlled by tuning reaction parameters. Variation of the catalyst, solvent, and temperature can influence the E/Z isomerization of the resulting vinyl sulfide adducts. acs.org
| Reaction Type | Influencing Factors | Effect on Selectivity |
| Thiol-Yne Coupling | Electrophilicity of alkyne; Steric hindrance around alkyne. rsc.org | Affects reaction rate and can lead to mono- versus di-addition. Influences regioselectivity of radical attack. |
| Alder-Ene Reaction | Substituent pattern on the ene; Steric bulk of substituents. nsf.govnih.gov | Determines preference for different modes of reaction (e.g., allylic vs. allenic C-H activation) and can favor specific transition states. |
| Radical Addition | Nature of radical (e.g., aromatic vs. aliphatic). researchgate.net | Highly selective addition to the less substituted carbon with aromatic thiyl radicals. |
| General | Catalyst, solvent, temperature. acs.org | Can be tuned to control E/Z stereochemistry of vinyl sulfide products. |
Advanced Spectroscopic Characterization and Structural Analysis of 1 Methylthio 3 Buten 1 Yne
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.
The ¹H NMR spectrum of 1-Methylthio-3-buten-1-yne is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The methylthio group (-S-CH₃) protons would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm, due to the deshielding effect of the adjacent sulfur atom.
The vinyl protons (-CH=CH₂) will present a more complex pattern due to both geminal and vicinal coupling. The proton attached to the same carbon as the alkyne group is expected to be a doublet of doublets. The two terminal vinyl protons are diastereotopic and will also appear as distinct signals, likely as doublets of doublets. The acetylenic proton (-C≡C-H) is expected to resonate as a singlet or a narrow triplet (due to long-range coupling) in the region of δ 2.0-3.0 ppm. The deshielding effect of the carbon-carbon triple bond influences its chemical shift. usp.br
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -S-CH ₃ | 2.0 - 2.5 | Singlet (s) | N/A |
| -C≡C-H | 2.0 - 3.0 | Singlet (s) or narrow triplet (t) | Long-range coupling may be observed |
| -CH =CH₂ | 5.5 - 6.5 | Doublet of doublets (dd) | J_cis ≈ 10 Hz, J_trans ≈ 17 Hz |
| -CH=CH ₂ (cis to alkyne) | 5.0 - 5.5 | Doublet of doublets (dd) | J_gem ≈ 2 Hz, J_cis ≈ 10 Hz |
| -CH=CH ₂ (trans to alkyne) | 5.0 - 5.5 | Doublet of doublets (dd) | J_gem ≈ 2 Hz, J_trans ≈ 17 Hz |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments. pressbooks.pub
The carbon of the methylthio group (-S-CH₃) would appear at the most upfield position, typically in the range of δ 15-25 ppm. The two sp-hybridized carbons of the alkyne moiety (-C≡C-) are expected to resonate in the region of δ 65-90 ppm. youtube.com The sp²-hybridized carbons of the vinyl group (-CH=CH₂) will have chemical shifts in the downfield region, typically between δ 115-140 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -S-C H₃ | 15 - 25 |
| -C ≡C-H | 65 - 90 |
| -C≡C -H | 65 - 90 |
| -C H=CH₂ | 115 - 140 |
| -CH=C H₂ | 115 - 140 |
Note: These are approximate chemical shift ranges and can be influenced by various factors.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) would be an ideal method for assessing the purity of a sample of this compound and confirming its identity. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would provide the molecular weight and characteristic fragmentation pattern.
The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound. A prominent feature in the mass spectra of terminal alkynes is often an M-1 peak, resulting from the loss of the acidic acetylenic hydrogen. jove.com Another expected fragmentation pathway for alkynes is the formation of a resonance-stabilized propargyl cation. jove.com For thioethers, a common fragmentation is α-cleavage, which in this case would involve the cleavage of the bond between the sulfur and the alkyne, or the methyl group. scribd.com
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
| M⁺ | [C₅H₆S]⁺ | Molecular Ion |
| M-1 | [C₅H₅S]⁺ | Loss of acetylenic H• |
| M-15 | [C₄H₃S]⁺ | Loss of •CH₃ |
| M-47 | [C₄H₅]⁺ | Loss of •SCH₃ |
Note: The relative intensities of these fragments would provide further structural clues.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, several characteristic absorption bands are expected in the IR and Raman spectra. The terminal alkyne C-H stretch is anticipated to produce a sharp, strong band around 3300 cm⁻¹. uomustansiriyah.edu.iq The C≡C triple bond stretch will likely appear as a weak to medium band in the region of 2100-2140 cm⁻¹. uomustansiriyah.edu.iq
The vinyl C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The C=C double bond stretch should give rise to a band around 1640 cm⁻¹. libretexts.org The C-S stretching vibration of the methylthio group is typically observed in the fingerprint region, around 600-800 cm⁻¹. tandfonline.com The C-H stretching and bending vibrations of the methyl group will also be present in their characteristic regions.
Table 4: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| ≡C-H Stretch | Terminal Alkyne | 3280 - 3320 | Strong, sharp | Medium |
| =C-H Stretch | Alkene | 3010 - 3100 | Medium | Medium |
| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium | Medium |
| C≡C Stretch | Alkyne | 2100 - 2140 | Weak to Medium | Strong |
| C=C Stretch | Alkene | 1620 - 1680 | Medium | Strong |
| C-H Bend | Methyl (-CH₃) | 1350 - 1470 | Medium | Medium |
| C-S Stretch | Thioether | 600 - 800 | Medium | Medium |
Note: The intensities are predictive and can be influenced by the symmetry of the vibrations and the change in dipole moment (for IR) or polarizability (for Raman).
Electronic Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the characterization of molecules or molecular fragments with unpaired electrons, known as radical intermediates. This method provides detailed information about the electronic structure and the local environment of the unpaired electron. While specific EPR studies on radical intermediates of this compound are not extensively documented in publicly available literature, the principles of EPR spectroscopy and data from analogous organosulfur compounds allow for a detailed projection of the expected spectroscopic features.
Radical intermediates of this compound can be generated through various mechanisms, such as photolysis, radiolysis, or chemical oxidation/reduction. The resulting radicals could theoretically include a sulfur-centered radical cation, where an electron is lost from the sulfur atom, or radical adducts formed by the addition of a radical species to the carbon-carbon double or triple bonds.
The EPR spectrum of a radical intermediate is primarily characterized by its g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (ge ≈ 2.0023). However, the presence of heavy atoms with significant spin-orbit coupling, such as sulfur, can lead to notable deviations from this value. Specifically for sulfur-centered radicals, the g-value is expected to be anisotropic, exhibiting different values along different molecular axes (gx, gy, gz). The anisotropy of the g-tensor provides valuable information about the nature of the orbital containing the unpaired electron.
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C). This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting, the hyperfine coupling constant (A), is proportional to the probability of finding the unpaired electron at the position of the interacting nucleus. The pattern and magnitude of these splittings are invaluable for mapping the spin density distribution within the radical and thus identifying the radical's structure.
For a hypothetical sulfur-centered radical cation of this compound ([CH₃SC(≡C)CH=CH₂]⁺•), the unpaired electron would be largely localized on the sulfur atom. This would result in a g-tensor with components significantly greater than the free-electron value, a characteristic feature of thiyl radicals and thioether radical cations. Hyperfine coupling would be expected primarily with the protons of the methyl group and potentially smaller couplings with the protons on the butenyl chain.
Alternatively, radical addition to the unsaturated bonds would lead to carbon-centered radicals. For instance, addition to the double bond would form a radical intermediate where the unpaired electron is localized on a carbon atom. In this case, the g-value would be closer to the free-electron value, and the primary hyperfine couplings would be with the protons directly attached to or adjacent to the radical center.
A summary of the anticipated EPR parameters for potential radical intermediates of this compound, based on data from analogous structures, is presented in the interactive table below.
| Hypothetical Radical Intermediate | Expected g-value (isotropic) | Expected Hyperfine Coupling Constants (A) in Gauss (G) |
| Sulfur-centered radical cation | > 2.005 | A(S-CH₃) ≈ 5-15 G; A(Hα) ≈ 2-5 G |
| Radical adduct at C4 | ≈ 2.0025 | A(H₄) ≈ 20-25 G; A(H₃) ≈ 30-40 G |
| Radical adduct at C2 | ≈ 2.0026 | A(H₁) ≈ 10-20 G |
This table presents hypothetical data based on known values for similar organosulfur radical species. The actual experimental values may vary.
Further advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, could provide even more detailed information, including the precise values and relative signs of the hyperfine coupling constants, offering a deeper insight into the three-dimensional structure and electronic properties of these transient species.
Computational and Theoretical Investigations of 1 Methylthio 3 Buten 1 Yne Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Methylthio-3-buten-1-yne, methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) would be employed to determine its electronic structure. These calculations would reveal the distribution of electron density, the nature of the molecular orbitals (HOMO and LUMO), and the partial charges on each atom. This information is critical for predicting the molecule's reactivity, polarity, and spectroscopic properties. The bonding characteristics, including bond lengths, bond angles, and dihedral angles, would also be optimized to find the most stable geometric configuration of the molecule.
Reaction Pathway Elucidation and Transition State Characterization
Computational methods are invaluable for mapping out potential reaction mechanisms. For this compound, theoretical studies could explore its reactivity in various chemical transformations, such as cycloadditions, electrophilic additions to the double or triple bond, or reactions involving the sulfur atom. By calculating the potential energy surface, chemists can identify the most likely reaction pathways. A key aspect of this is the characterization of transition states—the high-energy structures that connect reactants to products. Locating and analyzing the vibrational frequencies of these transition states confirms them as true saddle points on the energy surface and allows for the calculation of activation energies, which are crucial for predicting reaction rates.
Energetic Preferences and Isomer Stability Analysis
Theoretical calculations can accurately predict the relative stabilities of different isomers of this compound. For instance, the stability of the cis and trans isomers related to the double bond, or other structural isomers, could be compared by calculating their ground-state energies. These calculations would involve geometry optimization of each isomer to find its lowest energy conformation, followed by a comparison of their electronic energies, often including corrections for zero-point vibrational energy. Such analyses provide insight into which isomers are more likely to be observed experimentally and can guide synthetic strategies.
Bond Dissociation Energy Calculations and Reactivity Prediction
Bond Dissociation Energy (BDE) is a critical parameter for predicting a molecule's reactivity, particularly in radical reactions. Computational methods can provide reliable estimates of the energy required to homolytically cleave any given bond in this compound. For example, the BDE of the C-S, S-CH3, or various C-H bonds could be calculated. The weakest bond in the molecule is often the most likely site for initial reaction under thermal or photochemical conditions. These BDE values are typically calculated by determining the energy difference between the intact molecule and its resulting radical fragments. Functionals such as B3LYP, M06-2X, or ωB97X-D are commonly used for such calculations, often with large basis sets to ensure accuracy.
Molecular Dynamics Simulations of Reaction Processes
While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations can model the dynamic evolution of a chemical system over time. For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, or the process of a chemical reaction. By simulating the trajectories of atoms and molecules, researchers can gain a deeper understanding of the factors that control reaction dynamics, such as solvent effects, temperature, and pressure. Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations of forces at each time step, providing a highly accurate but computationally intensive way to simulate reactive processes.
Structure-Reactivity Relationships Derived from Computational Models
By systematically modifying the structure of this compound and calculating various electronic and structural parameters, computational models can be used to establish structure-reactivity relationships. For example, one could study how substituting different groups on the molecule affects its reaction barriers or its electronic properties. These relationships, often quantified through techniques like Quantitative Structure-Activity Relationship (QSAR) studies, are fundamental to rational molecular design. They allow chemists to predict the reactivity and properties of new, related compounds without the need for extensive experimental synthesis and testing.
Advanced Applications of 1 Methylthio 3 Buten 1 Yne in Complex Organic Synthesis and Materials Science
Utilization as a Building Block in Natural Product Total Synthesis
The total synthesis of complex natural products often relies on the strategic use of unique building blocks to construct intricate molecular architectures. While the modular nature of iterative cross-coupling reactions has streamlined the synthesis of many natural products, there is no specific evidence in the current body of research detailing the use of 1-Methylthio-3-buten-1-yne as a key building block in the total synthesis of any known natural product.
Stereocontrolled Construction of Complex Natural Product Frameworks
The stereocontrolled synthesis of natural products is a critical aspect of modern organic chemistry, ensuring the precise three-dimensional arrangement of atoms. Palladium-catalyzed reactions, for instance, have been instrumental in achieving high regio- and stereocontrol in the synthesis of various organic molecules. rsc.org However, the literature does not currently contain specific examples of this compound being employed in stereocontrolled reactions to build complex natural product frameworks.
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The development of novel pharmaceuticals and agrochemicals often involves the synthesis of key intermediates that are later elaborated into the final active ingredients. Although the unique functionality of this compound suggests it could be a precursor to such intermediates, there is no direct research available to confirm its use in this capacity.
Development of Novel Polyfunctional Materials and Polymer Architectures
The creation of advanced materials with tailored properties is a significant area of research. While the thiol-yne reaction is a powerful tool for the synthesis of functional polymers, specific applications of this compound in this field are not documented. d-nb.infomagtech.com.cn
Application in "Click Chemistry" for Tailored Polymer Synthesis
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable method for polymer synthesis and modification due to its high efficiency and specificity. ugent.besigmaaldrich.com The alkyne functionality in this compound makes it a theoretical candidate for such reactions. However, there are no published studies demonstrating the use of this compound in "click chemistry" for the synthesis of tailored polymers. The thiol-yne reaction, another "click" reaction, is also widely used for creating polymeric materials. rsc.org
Integration into Advanced Bioconjugation Strategies for Chemical Biology
Bioconjugation techniques are essential for linking molecules to biological systems for a variety of applications in chemical biology. nih.gov Reactions like the copper-catalyzed azide-alkyne cycloaddition are frequently used for this purpose. sigmaaldrich.com While the structure of this compound contains a terminal alkyne suitable for such reactions, there is no research demonstrating its integration into any bioconjugation strategies.
Design and Synthesis of Optoelectronic and Other Functional Molecules
Extensive research into the applications of this compound has not yielded specific instances of its direct utilization in the design and synthesis of optoelectronic and other functional molecules. A comprehensive search of scientific literature and materials science databases did not reveal any published research detailing the incorporation of this specific compound into functional materials for electronics or photonics.
The unique structural combination of a methylthio group, a double bond, and a triple bond in this compound suggests potential as a building block in the synthesis of more complex molecular architectures. In principle, the conjugated enyne system could be exploited for the construction of π-conjugated systems, which are fundamental to many organic electronic materials. The sulfur atom could also serve as a site for further functionalization or to influence the electronic properties of a target molecule.
However, at present, there are no specific examples or detailed research findings in the available scientific literature to report on the successful design or synthesis of optoelectronic or other functional molecules derived from this compound. Further research would be necessary to explore the potential of this compound in materials science.
Future Research Directions and Emerging Frontiers in 1 Methylthio 3 Buten 1 Yne Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly pivotal in modern synthetic planning, aiming to reduce environmental impact and enhance safety. Future research on the synthesis of 1-Methylthio-3-buten-1-yne should prioritize the development of sustainable and green methodologies. Key areas of focus will likely include maximizing atom economy, utilizing renewable resources, and employing safer solvent systems.
Current synthetic routes may rely on traditional methods that generate significant waste. Green chemistry approaches would seek to redesign these syntheses to be more efficient. For instance, catalytic methods that minimize the use of stoichiometric reagents are highly desirable. The development of catalytic C-S bond formation reactions or novel coupling strategies could provide more atom-economical pathways to this compound and its derivatives.
The use of bio-derived starting materials is another important aspect of green chemistry. Research could explore the feasibility of sourcing precursors for the butenyne backbone from renewable feedstocks. Additionally, the replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, will be a critical step towards a more sustainable synthesis. mdpi.comnih.govresearchgate.netmdpi.comcolab.ws
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for this compound
| Metric | Traditional Approach | Green Chemistry Approach |
| Starting Materials | Petroleum-based | Bio-renewable feedstocks |
| Reagents | Stoichiometric, potentially toxic | Catalytic, low toxicity |
| Solvents | Chlorinated hydrocarbons | Water, supercritical CO2, bio-solvents |
| Atom Economy | Low to moderate | High |
| Waste Generation | Significant | Minimized |
| Energy Consumption | High | Reduced, ambient conditions |
Flow Chemistry and Continuous Processing for Scalable Synthesis
For the scalable and safe production of potentially reactive compounds like this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and pressure, which can enhance reaction efficiency and selectivity.
Future research in this area will likely focus on developing robust and scalable flow synthesis protocols. This would involve the optimization of reaction conditions in a continuous-flow setup, potentially enabling the synthesis of this compound with higher purity and in greater quantities than achievable with batch processing. karger.com The integration of in-line purification and analysis techniques could further streamline the manufacturing process.
The use of immobilized catalysts and reagents within flow reactors is another promising avenue. This approach can simplify product purification, allow for catalyst recycling, and contribute to a more sustainable and cost-effective synthesis.
Table 2: Potential Advantages of Flow Synthesis for this compound
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult, non-linear | Readily scalable by numbering-up |
| Safety | Risk of thermal runaway | Enhanced safety, small reaction volumes |
| Process Control | Limited | Precise control over parameters |
| Reaction Time | Often long | Significantly reduced |
| Product Purity | Variable, may require extensive purification | Higher purity, integrated purification |
Asymmetric Catalysis in this compound Transformations
The presence of a double bond in this compound opens up possibilities for asymmetric transformations to generate chiral molecules, which are of significant interest in medicinal chemistry and materials science. Future research should explore the application of asymmetric catalysis to achieve enantioselective functionalization of this scaffold.
Potential asymmetric reactions include catalytic hydrogenation, dihydroxylation, or epoxidation of the carbon-carbon double bond. The development of novel chiral catalysts, whether metal-based or organocatalytic, that can effectively control the stereochemistry of these transformations will be a key research focus. The sulfur atom could also play a role in directing stereoselectivity.
Furthermore, the enyne moiety could participate in asymmetric cycloaddition reactions or other metal-catalyzed processes to construct complex chiral architectures. The successful implementation of asymmetric catalysis would significantly expand the synthetic utility of this compound as a building block for stereochemically defined molecules.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic and structural features of this compound, arising from the interplay of the methylthio group with the conjugated enyne system, suggest that it may exhibit novel and unprecedented reactivity. A significant future research direction will be the systematic exploration of its chemical behavior under various reaction conditions.
Investigations could focus on cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, where the enyne could act as either the diene or dienophile component, potentially leading to the synthesis of novel heterocyclic compounds. The influence of the methylthio group on the regioselectivity and stereoselectivity of these reactions would be of particular interest.
Moreover, the triple bond offers a handle for various transformations, including hydration, hydroamination, and metal-catalyzed cross-coupling reactions. The development of new catalytic systems that can selectively activate and functionalize the alkyne in the presence of the alkene and thioether functionalities will be a challenging yet rewarding area of research. The potential for skeletal rearrangements and other unprecedented transformations under thermal, photochemical, or catalytic conditions should also be thoroughly investigated. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
ML models can be trained on existing reaction data to predict the feasibility and outcome of new transformations involving this compound. This can help researchers to prioritize synthetic routes and avoid unproductive experiments. For instance, AI could be used to predict the regioselectivity of electrophilic additions to the enyne system or to identify optimal catalysts for specific transformations.
Furthermore, algorithms can be employed for the automated optimization of reaction parameters, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity. This data-driven approach can accelerate the discovery of new reactions and the development of efficient synthetic protocols for this compound and its derivatives.
Table 3: Illustrative Application of AI/ML in this compound Research
| Research Area | AI/ML Application | Potential Outcome |
| Reaction Prediction | Predicting products and yields of novel reactions. | Prioritization of promising synthetic routes. |
| Catalyst Design | Screening virtual catalyst libraries for high activity and selectivity. | Discovery of novel and more efficient catalysts. |
| Process Optimization | Algorithmic optimization of reaction conditions (e.g., temperature, concentration). | Maximized product yield and minimized side reactions. |
| Retrosynthesis | Proposing novel and efficient synthetic pathways. | Design of innovative and streamlined syntheses. |
Q & A
What experimental strategies are recommended for optimizing the synthesis of 1-methylthio-3-buten-1-yne?
Basic Research Focus :
To optimize synthesis, prioritize reaction conditions such as catalyst selection (e.g., palladium or copper catalysts for alkyne functionalization), solvent polarity, and temperature control. For example, Sonogashira coupling or thiol-alkyne "click" chemistry may be adapted for introducing the methylthio group . Purification methods like column chromatography or distillation should align with the compound’s volatility and sulfur sensitivity.
Advanced Research Focus :
Incorporate computational chemistry to predict reaction pathways and transition states. Density Functional Theory (DFT) calculations can identify energy barriers for key steps (e.g., sulfur nucleophilic attack on alkynes). Validate predictions with kinetic studies (e.g., variable-temperature NMR) to refine mechanistic models .
How can discrepancies between experimental and theoretical NMR data for this compound be resolved?
Basic Research Focus :
Ensure accurate experimental conditions (e.g., solvent deuteration, temperature) and compare with literature benchmarks. For example, chemical shifts for the methylthio group (δ ~2.1–2.5 ppm in NMR) and alkynyl protons (δ ~1.8–2.0 ppm) should align with structurally analogous compounds .
Advanced Research Focus :
Use ab initio NMR prediction software (e.g., Gaussian or ADF) with solvent effect corrections. Discrepancies may arise from conformational flexibility or intermolecular interactions. Molecular dynamics simulations can model solvent-solute interactions to improve agreement between experimental and computed spectra .
What advanced characterization techniques are critical for confirming the structure of this compound?
Basic Research Focus :
Combine NMR, IR (to confirm C≡C and C-S stretches), and high-resolution mass spectrometry (HRMS). X-ray crystallography is ideal if crystalline derivatives can be synthesized .
Advanced Research Focus :
Employ gas-phase electron diffraction (GED) or rotational spectroscopy to resolve bond angles and lengths, particularly for the strained alkyne-thioether moiety. Synchrotron-based X-ray absorption spectroscopy (XAS) can probe sulfur electronic environments .
How should researchers address contradictions in reactivity studies of this compound?
Basic Research Focus :
Replicate experiments under controlled conditions (e.g., inert atmosphere, trace O/HO exclusion). Conflicting reactivity reports may stem from impurities or side reactions (e.g., alkyne oligomerization) .
Advanced Research Focus :
Apply constraint-based contradiction analysis (e.g., Design of Experiments, DoE) to isolate variables. For example, use response surface methodology (RSM) to model competing reaction pathways (e.g., nucleophilic vs. electrophilic attack on the triple bond) .
What computational tools are effective for studying the electronic properties of this compound?
Basic Research Focus :
Use semi-empirical methods (e.g., PM6) for preliminary frontier orbital analysis. HOMO-LUMO gaps can predict reactivity toward electrophiles or nucleophiles .
Advanced Research Focus :
Leverage time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and charge-transfer transitions. Coupled-cluster (CCSD(T)) calculations provide high-accuracy bond dissociation energies (BDEs) for the C-S and C≡C bonds, critical for stability assessments .
How can researchers design derivatives of this compound for functional materials?
Basic Research Focus :
Modify the alkyne or thioether group via cross-coupling (e.g., Suzuki-Miyaura for aryl substitution) or oxidation (e.g., sulfoxide/sulfone derivatives). Monitor electronic effects on conductivity or optical properties .
Advanced Research Focus :
Develop machine learning (ML) models trained on existing organosulfur compounds to predict properties like thermal stability or solubility. Use graph neural networks (GNNs) to map structure-property relationships for high-throughput virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
